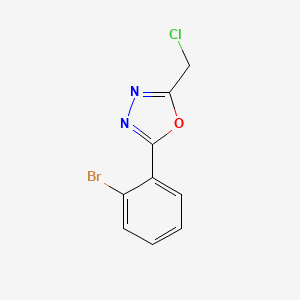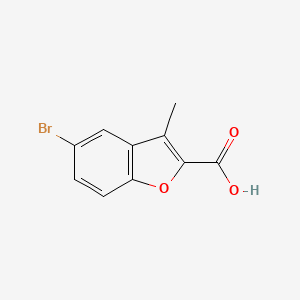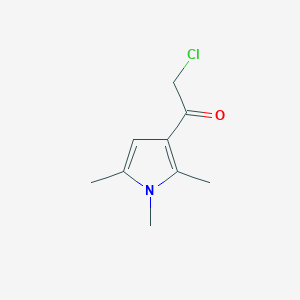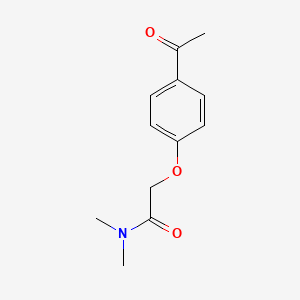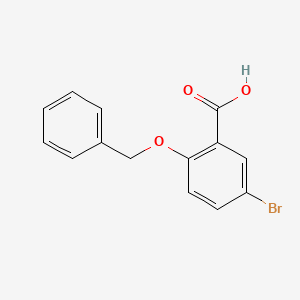
2-(Benzyloxy)-5-bromobenzoic acid
Overview
Description
2-(Benzyloxy)-5-bromobenzoic acid is a compound that belongs to the family of benzoic acids, which are known for their aromatic properties and are widely used in various chemical syntheses and biological applications. The presence of a bromine atom and a benzyloxy substituent in the compound suggests potential reactivity and usefulness in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related brominated benzoic acid derivatives has been explored in various studies. For instance, the synthesis of novel metal(II) complexes using a ligand derived from 5-bromoanthranilic acid demonstrates the reactivity of brominated benzoic acids with other compounds to form complex structures . Similarly, the synthesis of a Cd(II) complex using a brominated azo ligand indicates the potential for forming coordination compounds . These studies suggest that 2-(Benzyloxy)-5-bromobenzoic acid could also be used to synthesize metal complexes or other derivatives through similar synthetic routes.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be complex, with the possibility of multiple conformers. For example, 2-amino-5-bromobenzoic acid was found to have four conformers, with the most stable being identified through computational methods . X-ray powder diffraction has been used to study the crystal structures of benzyloxybenzoic acids, revealing the importance of intermolecular interactions such as hydrogen bonding and π interactions in determining the molecular assembly . These findings can be extrapolated to understand the molecular structure of 2-(Benzyloxy)-5-bromobenzoic acid.
Chemical Reactions Analysis
Brominated benzoic acids can participate in various chemical reactions. For instance, the synthesis of electrophosphorescent intermediates from amino benzenedicarboxylic acids indicates the potential for brominated benzoic acids to be used in the creation of light-emitting compounds . The formation of supramolecular assemblies through molecular recognition studies involving bromo derivatives of benzoic acids also highlights the ability of these compounds to engage in complex chemical interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acids can be influenced by their molecular structure and substituents. For example, the study of benzoic acid and 2-hydroxybenzoic acid in the gas phase provided insights into the effects of internal hydrogen bonding on structural parameters . The thermodynamic properties of brominated benzoic acids can be calculated to understand their behavior at different temperatures, as demonstrated for 2-amino-5-bromobenzoic acid . Additionally, the luminescent and magnetic properties of lanthanide complexes constructed using brominated benzoic acids have been investigated, suggesting potential applications in materials science .
Scientific Research Applications
Electrocatalytic Reductive Debromination
The electrocatalytic reductive debromination of halogenated benzoic acids, like 2-bromobenzoic acid, has been studied for detoxification of organic halides in industrial effluents. In situ FTIR and cyclic voltammetry were used to explore the electrochemical hydrodebromination mechanism of 2-bromobenzoic acid, highlighting its potential application in environmental remediation (L. Mei, 2011).
Synthesis of Heterocycles
2-Bromobenzoic acids serve as building blocks in the synthesis of nitrogen heterocycles. This includes the preparation of tri- and tetracyclic isoindolinones, benzolactams, and other complex compounds, demonstrating its versatility in organic synthesis (Wei Zhang & G. Pugh, 2003).
Catalytic Transformations
Studies on the CuI-catalyzed transformation of 2-bromobenzoic acid into various aromatic acids like salicylic acid have been conducted. These transformations provide insights into catalytic processes and intermediates in organic synthesis (Magal Saphier et al., 2002).
Antibacterial Metal(II) Complexes
2-(Benzyloxy)-5-bromobenzoic acid derivatives have been used to synthesize metal(II) complexes with potential antibacterial properties. This includes complexes with Cu(II), Ni(II), and other metals, highlighting its application in medicinal chemistry (P. Desai & D. V. Parekh, 2021).
Structural and Thermodynamic Studies
Structural analysis of halogen-substituted benzoic acids, including bromobenzoic acids, has been performed to understand their crystal structures and intermolecular interactions. These studies are crucial for designing materials with specific properties (K. Zherikova et al., 2016).
Safety And Hazards
2-(Benzyloxy)benzoic acid is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers Several papers have been published on the topic of 2-(Benzyloxy)benzoic acid. For instance, a paper titled “Further Studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines” discusses the reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base . Another paper titled “22.2: Benzylic Oxidations and Reductions - Chemistry LibreTexts” discusses the oxidation of alkyl side-chains .
properties
IUPAC Name |
5-bromo-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQAXGLEBKDMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368748 | |
| Record name | 2-(benzyloxy)-5-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-bromobenzoic acid | |
CAS RN |
62176-31-2 | |
| Record name | 2-(benzyloxy)-5-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzyloxy)-5-bromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


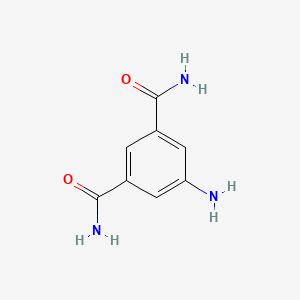
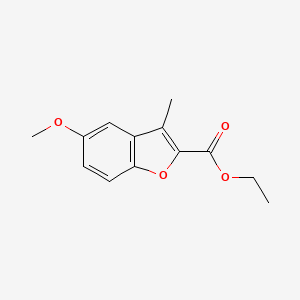
![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)
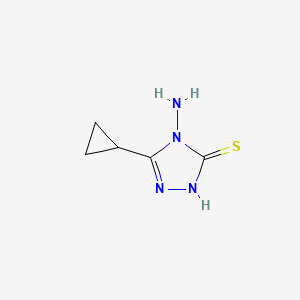
![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)
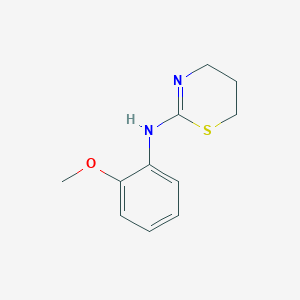
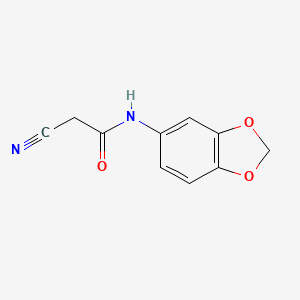
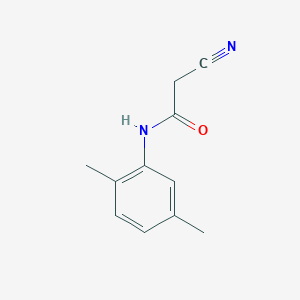
![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)
![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)
